Val-Glu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)8(11)9(15)12-6(10(16)17)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJONISHZRADBH-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3062-07-5 | |
| Record name | Valylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Interactions and Biological Mechanisms of Valine Glutamate and Peptide Conjugates
Modulation of Cellular Signaling Pathways
The influence of Val-Glu on cellular signaling is likely mediated through the biological activities of its constituent amino acids, particularly glutamate (B1630785), which is a key neurotransmitter and signaling molecule.
The Wnt/β-catenin signaling pathway is a crucial regulator of various cellular processes, and its activity can be influenced by glutamate. researchgate.net Studies have shown that L-glutamate can stimulate the expansion of intestinal stem cells by activating β-catenin signaling through the Frizzled7 receptor, a component of the Wnt signaling pathway. researchgate.net This suggests a direct interaction between glutamate and the Wnt signaling machinery.
Furthermore, β-catenin itself has been found to positively regulate the uptake and metabolism of glutamate in astrocytes. nih.govnih.gov This creates a feedback loop where glutamate can influence Wnt/β-catenin signaling, and in turn, this pathway can regulate glutamate homeostasis. Therefore, the dipeptide this compound, upon enzymatic cleavage, could release glutamate that participates in the modulation of the Wnt/β-catenin pathway. The activation of this pathway by glutamate could lead to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes involved in cell proliferation and differentiation. researchgate.netnih.gov
Nerve Growth Factor (NGF) is a neurotrophin that plays a critical role in the survival, development, and function of neurons. nih.govsinobiological.com The NGF signaling pathway is initiated by the binding of NGF to its high-affinity receptor, TrkA, or its low-affinity receptor, p75NTR. nih.govsinobiological.com This binding triggers a cascade of intracellular events, including the activation of pathways like Ras/Raf/MEK/ERK and PI3K/Akt, which ultimately lead to changes in gene expression related to neuronal survival and growth. nih.govresearchgate.net
A direct interaction between the dipeptide this compound and the NGF signaling pathway has not been established. However, there is an indirect link through glutamate metabolism. NGF signaling has been shown to modulate the expression of glutaminase (B10826351) in dorsal root ganglion neurons during peripheral inflammation. nih.gov Glutaminase is the enzyme responsible for converting glutamine to glutamate. nih.gov Therefore, by influencing glutaminase levels, NGF signaling can regulate the production of glutamate. This suggests that conditions affecting NGF signaling could indirectly impact the availability of glutamate, which could be derived from sources including the breakdown of peptides like this compound.
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is mediated by various receptors, including the N-methyl-D-aspartate (NMDA) receptor (NMDAR). nih.govnih.gov NMDARs are ligand-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. nih.govnih.govnih.gov
As discussed in section 4.1.2, the effects of glutamate-containing dipeptides on excitatory amino acid receptors are primarily due to the enzymatic release of free L-glutamate. nih.gov Therefore, any modulation of NMDAR-mediated signaling by this compound would likely occur after its cleavage into valine and glutamate. The released glutamate would then act as an agonist at NMDA receptors, contributing to the activation of these channels. The binding of glutamate, along with a co-agonist like glycine (B1666218) or D-serine, and membrane depolarization, leads to the opening of the NMDAR channel and an influx of Ca2+ into the neuron. nih.govyoutube.com This calcium influx triggers downstream signaling cascades that are fundamental to many forms of synaptic plasticity. nih.govnih.gov The peptide NX210c has been shown to potentiate NMDAR-mediated postsynaptic currents, highlighting the therapeutic potential of modulating this pathway. mdpi.com
Table 2: Summary of this compound Interactions with Signaling Pathways
| Signaling Pathway | Interaction Mechanism | Potential Effect |
|---|---|---|
| Wnt/β-Catenin Signaling | Indirect, via enzymatic release of glutamate which may interact with Frizzled7 receptor. | Modulation of β-catenin stability and transcriptional activity. |
| Nerve Growth Factor (NGF) Signaling | Indirect link through glutamate metabolism; NGF can modulate glutaminase expression. | Potential for NGF to influence local glutamate concentrations. |
| Glutamatergic Signaling (NMDAR-mediated) | Indirect, via enzymatic release of glutamate which acts as an NMDAR agonist. | Activation of NMDA receptors and downstream calcium signaling. |
Immunomodulatory Pathways (e.g., NF-kB, JNK/P38/AP1)
The dipeptide Valine-Glutamate (this compound) and related peptide structures can exert immunomodulatory effects by influencing key intracellular signaling pathways that govern immune responses. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. NF-κB is a protein complex that controls the transcription of genes involved in inflammation, cell survival, and immune response. youtube.com In resting cells, NF-κB is held inactive in the cytoplasm by a family of inhibitor proteins, most notably Inhibitor of kappa B alpha (IκBα). youtube.com
Upon stimulation by various signals, such as those from cytokines or pathogen-associated molecular patterns, a kinase complex called the IκB kinase (IKK) is activated. youtube.comyoutube.com IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation frees the NF-κB dimer (commonly composed of p65 and p50 subunits), allowing it to translocate into the nucleus. nih.govnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net
Research on low molecular-weight peptides has demonstrated their capacity to activate this cascade. Studies on RAW264.7 macrophage cells show that certain peptides can promote the degradation of IκBα and enhance the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov This activation leads to a significant increase in the production and secretion of TNF-α, IL-6, and other inflammatory mediators, indicating that such peptides can directly stimulate macrophage activity and initiate an inflammatory response through the NF-κB pathway. nih.gov
| Step | Description | Key Molecules | Reference |
|---|---|---|---|
| 1. Signal Reception | An external stimulus (e.g., peptide, cytokine) activates a receptor on the cell surface. | Cell surface receptors | youtube.com |
| 2. IKK Activation | The signal is transduced, leading to the activation of the IκB kinase (IKK) complex. | IKKα, IKKβ, NEMO (IKKγ) | youtube.comyoutube.com |
| 3. IκBα Phosphorylation & Degradation | IKK phosphorylates the inhibitory protein IκBα, which is then ubiquitinated and degraded by the proteasome. | IκBα, Ubiquitin, Proteasome | nih.govnih.gov |
| 4. NF-κB Nuclear Translocation | The degradation of IκBα releases the NF-κB dimer, which translocates from the cytoplasm to the nucleus. | NF-κB (p65/p50) | nih.govnih.gov |
| 5. Gene Transcription | In the nucleus, NF-κB binds to DNA and activates the transcription of target genes, including pro-inflammatory cytokines. | TNF-α, IL-6, IL-1β | nih.govresearchgate.net |
Role in Protein Structure and Conformational Dynamics
The this compound sequence itself is not a widely characterized canonical motif in the same vein as zinc fingers or leucine (B10760876) zippers. However, dipeptide units contribute to the local structure and function of proteins. A closely related and well-studied example is the Valine-Glutamine (VQ) motif found in a family of plant-specific proteins. Glutamine and glutamate are structurally similar, differing only by the terminal side-chain group (an amide for glutamine, a carboxylic acid for glutamate).
The VQ motif is characterized by a highly conserved core amino acid sequence, FxxxVQxhTG, where 'x' is any amino acid and 'h' is a hydrophobic amino acid. nih.gov Proteins containing this motif, known as VQ proteins, act as crucial transcriptional regulators involved in plant growth, development, and responses to both biotic and abiotic stress. nih.govnih.govfrontiersin.org These VQ proteins often function by interacting directly with other families of transcription factors, most notably the WRKY transcription factors, to modulate gene expression. nih.govfrontiersin.org The integrity of the VQ motif is essential for these interactions and the subsequent regulatory activity. nih.gov The presence of this defined VQ motif highlights how a specific sequence containing a valine followed by a polar residue (glutamine) can create a functional protein domain for mediating protein-protein interactions in transcriptional regulation.
Mutations involving the substitution of valine for glutamate, or vice versa, can have profound effects on protein structure and function due to the fundamental differences in their side chains. Valine is a nonpolar, hydrophobic amino acid, while glutamic acid is negatively charged and hydrophilic. quora.com Consequently, swapping one for the other can drastically alter the local chemical environment, leading to changes in protein folding, stability, and interaction with other molecules. Two well-known examples starkly illustrate these consequences.
One of the most studied mutations is the substitution of glutamic acid with valine at the sixth position of the hemoglobin β-chain, which causes sickle cell anemia. nih.govresearchgate.net The normally surface-exposed, hydrophilic glutamic acid is replaced by the hydrophobic valine. This single change creates a "sticky patch" on the surface of deoxygenated hemoglobin molecules. researchgate.netumass.edu This hydrophobic patch promotes aggregation, causing the hemoglobin molecules to polymerize into long, rigid fibers that distort red blood cells into a characteristic sickle shape. nih.govumass.edu This leads to a loss of protein function (impaired oxygen transport) and pathology.
Conversely, a single point mutation that replaces valine with glutamic acid at position 664 (Val664Glu) within the transmembrane domain of the neu/erbB-2 receptor tyrosine kinase results in its constitutive activation, leading to oncogenesis. nih.govsemanticscholar.org In this case, the introduction of a polar, charged residue into a hydrophobic transmembrane environment induces dimerization of the receptor, even in the absence of a ligand. This forced dimerization activates the receptor's intrinsic kinase activity, leading to uncontrolled cell growth signals. nih.govnih.gov
| Condition | Protein | Mutation | Structural Impact | Functional Outcome | Reference |
|---|---|---|---|---|---|
| Sickle Cell Anemia | Hemoglobin (β-chain) | Glutamic Acid → Valine (Glu6Val) | Creates a hydrophobic patch on the protein surface, leading to aggregation and fiber formation. | Loss of function; impaired oxygen transport and red blood cell deformation. | nih.govresearchgate.netumass.edu |
| Oncogenesis | neu/erbB-2 Receptor | Valine → Glutamic Acid (Val664Glu) | Introduces a polar residue into the transmembrane domain, promoting ligand-independent receptor dimerization. | Gain of function; constitutive kinase activation and uncontrolled signaling. | nih.govsemanticscholar.orgnih.gov |
The distinct chemical properties of valine and glutamic acid dictate the types of non-covalent interactions they form, which are critical for macromolecular structure and complex formation.
Hydrophobic Interactions: Valine, with its isopropyl side chain, readily participates in hydrophobic interactions. These interactions are crucial for the stability of the protein core, where nonpolar residues cluster together to minimize contact with the aqueous solvent. quora.com The pathological aggregation in sickle cell anemia is a direct result of altered hydrophobic interactions. The replacement of the polar glutamic acid with the nonpolar valine creates an aberrant hydrophobic site on the hemoglobin surface that interacts with a corresponding patch on another hemoglobin molecule, driving polymerization. nih.govumass.edugatech.edu
Hydrogen Bonding: Glutamic acid, with its carboxyl side chain, is a potent hydrogen bond donor and acceptor. It frequently forms hydrogen bonds with other polar amino acid residues, with the protein backbone, or with surrounding water molecules, which is critical for stabilizing protein structure and mediating interactions. gatech.edu In the case of the oncogenic Val664Glu mutation in the neu/erbB-2 receptor, the introduced glutamic acid residue is buried within the lipid bilayer. Spectroscopic studies have shown that its side chain carboxyl group becomes protonated and forms strong hydrogen bonds. nih.govsemanticscholar.org These powerful, specific hydrogen-bonding interactions are the driving force behind the dimerization of receptor molecules, which is the direct mechanism for its constitutive activation. nih.gov
Transcellular Transport Mechanisms
The dipeptide this compound, like most other di- and tripeptides, is transported across cellular membranes, particularly the epithelial cells of the small intestine, primarily through the action of specific carrier proteins. The predominant mechanism is not passive diffusion but an active transport process mediated by proton-coupled oligopeptide transporters (POTs), also known as the Solute Carrier 15 (SLC15) family. nih.gov
The two best-characterized members of this family are PepT1 (SLC15A1) and PepT2 (SLC15A2). PepT1 is a high-capacity, low-affinity transporter primarily located on the apical membrane of intestinal epithelial cells, where it is responsible for absorbing the bulk of di- and tripeptides from digested dietary protein. nih.govsolvobiotech.com PepT2 is a low-capacity, high-affinity transporter found mainly in the kidney, where it reabsorbs peptides from the glomerular filtrate, but also in other tissues like the brain and lungs. nih.govnih.gov
The transport mechanism is a form of secondary active transport. PepT1 and PepT2 function as symporters, coupling the uphill movement of di- and tripeptides into the cell with the downhill movement of protons (H+) along an electrochemical gradient. solvobiotech.comnih.gov This proton gradient is maintained by the sodium-hydrogen exchanger (NHE) on the apical membrane. This process allows the cell to accumulate peptides against their concentration gradient. jci.org Research confirms that the primary mechanism for the assimilation of dipeptides is their transport as intact molecules, rather than extracellular hydrolysis followed by amino acid transport. nih.gov These transporters are notably promiscuous, recognizing and transporting thousands of different di- and tripeptides, including this compound, irrespective of the specific side chains. nih.govnih.gov
Methodological Approaches in Valine Glutamate Research
Spectroscopic Techniques
Spectroscopic methods are central to the characterization of Val-Glu. These techniques rely on the interaction of electromagnetic radiation with the dipeptide to provide information about its chemical structure, concentration, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. scripps.edu In the context of this compound, NMR is used to obtain detailed information about the chemical environment of each atom within the dipeptide.
Detailed research findings indicate that specific NMR experiments can be designed to correlate the methyl groups of valine with backbone carbonyl chemical shifts, which is instrumental in assigning resonances in larger peptides and proteins containing the this compound motif. nih.gov While specific NMR data for the isolated this compound dipeptide is not extensively detailed in broad literature, the principles of NMR spectroscopy are routinely applied to peptides containing this sequence. The chemical shifts of the protons and carbons in this compound are influenced by their local electronic environment, which in turn is affected by the peptide's conformation and interactions with the solvent. For instance, new isotopic labeling strategies and NMR methods have been developed for the assignment of methyl chemical shifts for isoleucine, leucine (B10760876), and valine residues in high-molecular-weight proteins, which can be applied to systems containing this compound. acs.org
| NMR Application | Information Gained | Relevance to this compound |
| 1D NMR (¹H, ¹³C) | Provides information on the number and type of protons and carbons. | Confirms the presence of valine and glutamate (B1630785) residues. |
| 2D NMR (COSY, HSQC) | Establishes connectivity between atoms. | Determines the peptide bond linkage between valine and glutamate. |
| NOESY | Provides information about through-space proximity of atoms. | Helps in determining the three-dimensional conformation of the dipeptide. |
Mass Spectrometry (MS)-based Approaches
Mass spectrometry (MS) is a fundamental technique for determining the mass-to-charge ratio of ions and is widely used for the identification and quantification of peptides like this compound. uni-muenster.de This technique provides precise molecular weight information and can be used to elucidate the amino acid sequence through fragmentation analysis.
Tandem mass spectrometry (MS/MS) is particularly useful for sequencing peptides. In a typical MS/MS experiment, the parent ion corresponding to the protonated this compound dipeptide is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions, primarily b- and y-type ions, provide sequence information. researchgate.net For this compound, the fragmentation pattern would reveal characteristic losses corresponding to the amino acid residues.
The fragmentation of protonated amino acids, which are the building blocks of this compound, has been studied to understand the fragmentation patterns of larger peptides. nih.gov For instance, protonated valine typically fragments to lose water and carbon monoxide, while glutamic acid can lose water. nih.gov These characteristic fragmentation patterns aid in the identification of this compound in complex mixtures.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification and identification of peptides in complex biological samples. nih.govyoutube.com This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.
In the analysis of this compound, a liquid chromatography column, often a reversed-phase column, is used to separate the dipeptide from other components in a sample. The separated dipeptide then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The resulting ions are then subjected to MS/MS analysis for confirmation and quantification. A novel UPLC-MS/MS method has been established for the quantification of 36 dipeptides, including those containing valine and glutamate, in various organ tissues. nih.gov To enhance sensitivity and chromatographic separation, derivatization of dipeptides with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is often employed. nih.gov
A study developing an LC-MS/MS method for glutamyl dipeptides highlighted the use of hydrophilic interaction chromatography (HILIC) for sufficient retention of these polar compounds. nih.gov The fragmentation patterns of glutamyl dipeptides are characteristic and can be used to determine the linkage mode of the N-terminal glutamic acid. nih.gov
| LC-MS/MS Parameter | Typical Conditions for Dipeptide Analysis | Purpose |
| Chromatography Column | Reversed-phase C18 or HILIC | Separation of this compound from other sample components. |
| Mobile Phase | Acetonitrile/water with formic acid | Elution of the dipeptide from the column. |
| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions of this compound. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive quantification of this compound. |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the low volatility of amino acids and peptides, derivatization is required to make them suitable for GC analysis. youtube.com This process involves chemically modifying the polar functional groups to increase their volatility.
Common derivatization methods for amino acids include silylation or acylation. mdpi.com For this compound, both the free amine and carboxylic acid groups would need to be derivatized. For example, a two-step derivatization can be employed where the carboxylic groups are converted to their methyl esters, followed by reaction with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) to derivatize the amino groups. mdpi.com Once derivatized, the this compound derivative can be separated by gas chromatography and detected by mass spectrometry. While GC-MS is a robust technique, the additional derivatization step can introduce variability. researchgate.netnih.gov
| Derivatization Reagent | Target Functional Group | Resulting Derivative |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amine, Carboxyl, Hydroxyl | tert-butyldimethylsilyl (TBDMS) derivative |
| Alkyl chloroformates | Amine, Carboxyl | Alkoxycarbonyl-alkyl ester derivative |
Capillary electrophoresis-mass spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. wikipedia.orgdiva-portal.org It is particularly well-suited for the analysis of polar and charged molecules like peptides. nih.gov
In CE-MS analysis of this compound, the dipeptide would be separated from other components in a capillary based on its charge-to-size ratio under the influence of an electric field. nih.gov The separated analyte then enters the mass spectrometer for detection. CE-MS offers advantages such as low sample consumption and rapid analysis times. wikipedia.org The development of CE-MS methods for peptides often involves optimizing the background electrolyte (BGE) and the sheath liquid composition to achieve the best separation and signal intensity. nih.gov For instance, a method for separating isomeric dipeptides has been developed using CE-MS, demonstrating its high resolving power. mdpi.com
| CE-MS Parameter | Typical Conditions for Peptide Analysis | Purpose |
| Capillary | Fused-silica (often coated) | Separation medium. |
| Background Electrolyte (BGE) | Acidic buffer (e.g., formic acid) | Controls the separation and electroosmotic flow. |
| Separation Voltage | High voltage (kV range) | Drives the electrophoretic separation. |
| Interface to MS | Electrospray ionization (ESI) | Couples the CE separation to the mass spectrometer. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. wikipedia.org It is a widely used technique for studying the secondary structure of proteins and peptides. biu.ac.ilyoutube.com
For the dipeptide this compound, CD spectroscopy can provide information about its solution conformation. The peptide bond is a chromophore that gives rise to CD signals in the far-UV region (below 240 nm). biu.ac.il The shape and magnitude of the CD spectrum are sensitive to the local conformation of the peptide backbone. While a dipeptide like this compound is too small to form stable secondary structures like alpha-helices or beta-sheets on its own, its CD spectrum can reveal the presence of preferred conformations or random coil structures. researchgate.netnih.gov In a study on hemoglobin, the replacement of glutamate with valine was shown to alter the optical activity as measured by circular dichroism, indicating a change in the local molecular environment. nih.gov
The analysis of CD spectra can be used to estimate the percentages of different secondary structure elements in larger peptides and proteins. nih.gov While this is not directly applicable to a dipeptide, the fundamental principles of how peptide bonds contribute to the CD signal are relevant.
| Wavelength Region | Chromophore | Structural Information for Peptides |
| Far-UV (<240 nm) | Peptide bond | Secondary structure (α-helix, β-sheet, random coil) |
| Near-UV (260-320 nm) | Aromatic amino acid side chains | Tertiary structure and local environment of aromatic residues |
Deuterium (B1214612) Hydrogen Exchange (HDX)
Deuterium Hydrogen Exchange, often coupled with mass spectrometry (HDX-MS), is a powerful biophysical technique used to investigate protein structure, dynamics, and interactions. nih.govnih.gov The method relies on the principle that backbone amide hydrogens in a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent (like D₂O). wikipedia.org The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which are dictated by the protein's secondary and tertiary structure. nih.govwikipedia.org
The general workflow for a continuous labeling HDX-MS experiment involves several key steps. First, a protein sample is diluted into a D₂O-based buffer to initiate the exchange process. nih.gov This is allowed to proceed for specific time intervals (e.g., 30 seconds, 5 minutes, 30 minutes). nih.gov The exchange reaction is then rapidly stopped, or "quenched," by lowering the pH to approximately 2.5 and reducing the temperature to near 0°C. nih.govnih.gov Under these quenched conditions, the protein is subjected to proteolysis, typically using an enzyme like pepsin, to break it down into smaller peptide fragments. These fragments are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the mass increase in each peptide due to deuterium incorporation. nih.gov
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of amino acids and dipeptides like this compound. europa.eunih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. nih.gov
To enhance detection and improve chromatographic resolution, amino acids and peptides are often chemically modified before analysis in a process known as pre-column derivatization. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) react with primary amines to form fluorescent or UV-absorbing derivatives, significantly increasing the sensitivity of the method. nih.govnih.gov For example, a protocol for determining glutamate involves pre-column derivatization with OPA and sodium sulfite, followed by separation on a C18 column with an isocratic elution. nih.gov
The mobile phase composition, including the percentage of organic solvent (like methanol (B129727) or acetonitrile), pH, and temperature, is carefully optimized to achieve efficient separation of the target analytes. nih.govscirp.org Detection is commonly performed using UV-Vis or fluorescence detectors, depending on the properties of the derivatives. europa.eusemanticscholar.org HPLC methods are valued for their high linearity, repeatability, and accuracy, making them suitable for quantifying this compound in various samples, from biological homogenates to food additives. nih.govscirp.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte(s) | Glutamate, Glutamine, GABA | Glutamine | Glutamate, Aspartate |
| Technique | RP-HPLC | Ion-Exchange Chromatography | UHPLC |
| Derivatization | Pre-column with OPA | Post-column with Ninhydrin | Pre-column with DNFB |
| Stationary Phase | C18, 5 µm particle size | Ion-Exchange Column | Phenyl-hexyl column |
| Detection | Electrochemical | UV-Vis (570 nm) | UV Absorption (363 nm) |
| Elution Time | ~35 minutes | Not specified | < 2.8 minutes |
| Reference | nih.gov | europa.euscirp.org | mdpi.com |
Gel filtration chromatography, also known as size-exclusion chromatography, is a technique that separates molecules based on their size and shape. nottingham.ac.uknih.gov The stationary phase consists of porous beads, and molecules are partitioned between the mobile phase and the stationary phase. ksu.edu.sa Large molecules that cannot enter the pores of the beads are excluded and travel quickly through the column, eluting first in the void volume (V₀). nottingham.ac.ukksu.edu.sa Smaller molecules can diffuse into the pores, which retards their movement down the column, causing them to elute later. ksu.edu.sa
Sephadex is a widely used gel filtration medium made from cross-linked dextran (B179266). govsci.comcytivalifesciences.com The degree of cross-linking determines the pore size and thus the molecular weight fractionation range of the gel. cytivalifesciences.comscientificlabs.co.uk Sephadex G-15 is specifically designed for the separation of small molecules, such as peptides and oligosaccharides, with a fractionation range for globular proteins and dextrans up to a molecular weight of 1,500 Da. glpbio.com This makes it well-suited for separating the dipeptide this compound (molecular weight: 246.26 g/mol ) from larger proteins or smaller molecules like salts. nih.gov
This method is particularly valuable for desalting and buffer exchange applications. govsci.comcytivalifesciences.com The separation is independent of factors like pH and ionic strength, allowing for a wide range of buffer conditions to be used that are compatible with the stability of the molecule of interest. nih.govksu.edu.sa
| Property | Description |
| Matrix | Cross-linked dextran with epichlorohydrin |
| Fractionation Range (MW) | < 1,500 Da |
| Particle Size (Dry) | 40 µm - 120 µm |
| Applications | Desalting, buffer exchange, separation of small peptides and oligosaccharides |
| pH Stability (Operational) | 2–13 |
| Reference | govsci.comglpbio.com |
In Vitro Experimental Models
Cell-based assays are indispensable tools for studying the biological effects of compounds like this compound at the cellular level. nih.govvela-labs.at These in vitro models use cultured cells to investigate a wide range of cellular processes, including cytotoxicity, proliferation, and metabolic pathways. vela-labs.at In the context of this compound, research often focuses on the roles of its constituent amino acids, valine and glutamate, particularly in neuronal cell lines.
Glutamate is a major excitatory neurotransmitter, but its excessive accumulation can lead to excitotoxicity, a process implicated in neurodegenerative diseases. researchgate.netnih.govfrontiersin.org Cell-based assays using primary cortical cultures or immortalized cell lines are used to study the mechanisms of glutamate-induced cell death. frontiersin.orgmdpi.com For example, studies have shown that high concentrations of glutamate can lead to increased intracellular calcium, mitochondrial dysfunction, and ultimately neuronal death, which can be quantified using methods like lactate (B86563) dehydrogenase (LDH) release assays or cell viability stains. frontiersin.orgmdpi.com
Conversely, valine has been studied for its role in supporting neurotransmitter synthesis. In cultured cerebellar neurons, experiments using ¹⁵N-labeled valine demonstrated that it, among branched-chain amino acids, serves as a key amino group donor for the synthesis of vesicular glutamate during synaptic activity. nih.gov Such assays allow for the separate analysis of cytoplasmic and vesicular pools of amino acids, providing detailed insights into metabolic fluxes within the cell. nih.gov
| Cell Model | Experimental Focus | Key Findings | Reference |
| Cultured Cerebellar Neurons | Neurotransmitter Synthesis | Valine supports the synthesis of vesicular glutamate during synaptic activity. | nih.gov |
| Primary Cortical Cells | Glutamate Toxicity | High glutamate concentrations (>150 µM) significantly decrease neuronal viability. | mdpi.com |
| Various Neuronal Cell Lines | Glutamate Excitotoxicity | Excessive glutamate leads to mitochondrial dysfunction, oxidative stress, and cell death. | researchgate.netnih.gov |
| SCN2.2 Cell Line | Resistance to Excitotoxicity | This cell line shows endogenous resistance to glutamate toxicity despite having functional glutamate receptors. | frontiersin.org |
Enzyme activity assays are essential for characterizing the function of enzymes and understanding how their activity is affected by various substrates, inhibitors, or activators. neogen.comsigmaaldrich.com These assays measure the rate of an enzyme-catalyzed reaction, typically by monitoring the consumption of a substrate or the formation of a product over time. kymos.com
In research related to this compound, assays often focus on enzymes involved in glutamate metabolism, such as glutamate dehydrogenase. nih.govnih.gov The activity of these enzymes can be measured using spectrophotometric methods. For example, the reaction of glutamate dehydrogenase can be coupled to the reduction of NAD⁺ to NADH, and the rate of reaction can be determined by measuring the increase in absorbance at 340 nm, the wavelength at which NADH absorbs light. nih.gov
Kinetic studies provide crucial parameters like the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), which represents the turnover number of the enzyme. wikipedia.orgteachmephysiology.com The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency and substrate specificity. nih.gov Studies comparing an enzyme's activity with its preferred substrate versus alternative substrates (e.g., glutamate vs. glutamine) can reveal a high degree of discrimination. For instance, aspartate aminotransferase (GOT1) was found to be approximately 10⁶-fold less efficient with glutamine compared to glutamate, highlighting the enzyme's remarkable specificity, which is determined almost entirely at the catalytic step. nih.gov
| Enzyme | Substrate(s) | Kinetic Parameter | Value | Significance | Reference |
| Aspartate Aminotransferase (GOT1) | L-Glutamate | kcat/Kₘ (M⁻¹s⁻¹) | 2.1 x 10⁵ | High efficiency for the physiological substrate. | nih.gov |
| Aspartate Aminotransferase (GOT1) | L-Glutamine | kcat/Kₘ (M⁻¹s⁻¹) | 0.14 | ~10⁶-fold lower efficiency compared to L-Glutamate, showing high substrate specificity. | nih.gov |
| Glutamate Dehydrogenase | Glutamate, NAD⁺/NADP⁺ | Michaelis-Menten Kinetics | Deviations observed | Showed coenzyme activation and negative homotropic interactions, indicating allosteric regulation. | nih.gov |
| Glutaminase (B10826351) (GLS) | Glutamine | Activity Measurement | Absorbance at 450 nm | Measures the conversion of glutamine to glutamate via a coupled reaction. | elabscience.com |
Protein Interaction Studies
The dipeptide this compound, formed from L-valine and L-glutamic acid, possesses distinct structural features that dictate its potential interactions with proteins. nih.govebi.ac.uk The interaction profile of this compound is a composite of the properties of its constituent amino acid residues. The valine residue contributes a non-polar, aliphatic isopropyl side chain, predisposing it to engage in hydrophobic interactions. wikipedia.orgyoutube.com These interactions are crucial for burying the residue within the core of a protein, away from an aqueous environment, or for binding to hydrophobic pockets on a protein's surface. wikipedia.orgfrontiersin.org The importance of this is highlighted in sickle cell disease, where the mutation of a surface-exposed, hydrophilic glutamic acid to a hydrophobic valine on the hemoglobin protein leads to abnormal protein polymerization and severe pathology. nih.gov
Conversely, the glutamic acid residue features a negatively charged carboxylate side chain at physiological pH. wikipedia.org This enables it to participate in strong electrostatic interactions, such as forming salt bridges with positively charged residues like lysine (B10760008) or arginine. nih.gov It is also a proficient hydrogen bond donor and acceptor. wikipedia.org These hydrophilic interactions typically occur on the protein surface where they can engage with the aqueous solvent or with polar residues on partner proteins.
While this compound is known as a metabolite, comprehensive studies detailing its specific protein binding partners are not extensively documented in the available literature. nih.gov However, the dual hydrophobic and charged character of the dipeptide suggests it could function as an interfacial recognition motif, simultaneously interacting with both non-polar and polar regions of a protein binding site.
Table 1: Potential Protein Interaction Modes of this compound Residues
| Residue | Side Chain Property | Dominant Interaction Type | Potential Interacting Partners |
|---|---|---|---|
| Valine (Val) | Hydrophobic (Isopropyl) | Hydrophobic Interactions | Leucine, Isoleucine, Phenylalanine, Hydrophobic Pockets |
| Glutamic Acid (Glu) | Acidic (Carboxylate) | Electrostatic (Ionic Bonds), Hydrogen Bonding | Arginine, Lysine, Histidine, Polar Residues, Water |
Computational Modeling and Simulation
Computational methods are indispensable for exploring the structural, dynamic, and energetic properties of peptides like this compound at an atomic level. These techniques provide insights that can be difficult to obtain through experimental means alone.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method evaluates the binding affinity and interaction patterns between a ligand, such as a peptide, and a protein's binding site.
While specific docking studies targeting the this compound dipeptide are not prominent in the literature, the methodology is widely applied to its constituent parts, particularly glutamate and its analogs, to understand their interactions with receptors and enzymes. nih.govnih.gov For instance, docking simulations have been used to model the binding of glutamate to vesicular glutamate transporters (VGLUTs), identifying key amino acid residues within the binding pocket that are crucial for substrate recognition and translocation. nih.govresearchgate.net In such studies, the carboxylate groups of glutamate are often shown to form critical salt bridges with arginine residues, while the rest of the molecule is stabilized by a network of hydrogen bonds and van der Waals forces. researchgate.net A hypothetical docking of this compound into a protein target would similarly assess the energetic contributions of its hydrophobic valine portion and its charged glutamate portion to predict its binding mode and affinity.
Table 2: Example of Molecular Docking Data for Glutamate-Related Ligands This table presents illustrative data from studies on glutamate-related compounds to demonstrate the outputs of docking analyses, as specific data for this compound is not available.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Glutaminase (GLS1) | CB-839 (inhibitor) | - | Tyr394, Tyr466, Ser386 |
| Vesicular Glutamate Transporter 1 (VGLUT1) | L-Glutamate | Not specified | Arg80, Arg314, Arg176 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the motion of atoms and molecules over time. mdpi.com This technique allows researchers to observe conformational changes, ligand binding pathways, and the stability of molecular complexes.
MD simulations have been instrumental in elucidating the mechanisms of glutamate binding to its receptors. nih.gov Studies on the ligand-binding domain of the GluR2 receptor, for example, have used MD to track the spontaneous binding of glutamate and the subsequent closing of the binding cleft, a critical step for receptor activation. nih.govsci-hub.box These simulations revealed the roles of specific residues, such as Arginine-485 in attracting the glutamate and Tyrosine-450 in orienting it correctly within the binding site through cation-π interactions. sci-hub.box
For the this compound dipeptide, MD simulations could be employed to study its conformational flexibility in solution, identifying its most stable shapes. Furthermore, if a protein target were known, MD could simulate the entire process of this compound binding, revealing the step-by-step interactions and any associated protein conformational changes, thereby providing a much deeper understanding than the static picture offered by molecular docking. plos.org
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules. nih.gov These calculations provide highly accurate information about molecular geometries, charge distributions, reaction energies, and spectroscopic properties. researchgate.net
DFT has been applied to study the properties of individual amino acids, including glutamic acid. researchgate.net Such studies can accurately determine the thermodynamic stabilities of different crystalline forms (polymorphs) or calculate global reactivity parameters like HOMO-LUMO energy gaps, which relate to the molecule's ability to donate or accept electrons. researchgate.netresearchgate.net
Applying DFT calculations to the this compound dipeptide would allow for a precise determination of its electronic properties. This includes mapping the electrostatic potential to visualize electron-rich (glutamate carboxyl) and electron-poor regions, calculating the strength of the internal peptide bond, and modeling its vibrational frequencies. This fundamental information is crucial for parameterizing the simpler models used in MD simulations and for understanding the intrinsic chemical reactivity of the dipeptide. researchgate.net
Table 3: Example of DFT-Calculated Properties for Amino Acids This table illustrates the type of data generated by DFT calculations on amino acids, as a proxy for potential studies on this compound.
| Amino Acid | Property | Calculated Value |
|---|---|---|
| Glutamine | HOMO Energy | -6.83 eV |
| Glutamine | LUMO Energy | 0.72 eV |
| Glutamine | Dipole Moment | 6.31 Debye |
| Asparagine | HOMO Energy | -6.85 eV |
| Asparagine | LUMO Energy | 0.73 eV |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry that involve systematically modifying the chemical structure of a molecule and assessing the effect of these changes on its biological activity. nih.gov The goal is to identify which chemical groups are key to the molecule's function.
While SAR studies specifically centered on the this compound dipeptide are not described in the literature, the principles are widely applied to molecules targeting the glutamate system. For example, extensive SAR studies have been conducted on allosteric modulators of Excitatory Amino Acid Transporters (EAATs), which are proteins that clear glutamate from the synapse. nih.govresearchgate.net In these studies, researchers synthesize a library of compounds based on a lead structure and test their ability to enhance or inhibit transporter activity. This approach has identified specific chemical modifications that improve potency and selectivity for certain transporter subtypes. nih.gov
An SAR study on this compound would involve creating a series of analogs. Modifications could include altering the length or branching of the valine side chain, changing the position of the glutamate carboxyl group, or substituting either amino acid with a non-natural one. Each new dipeptide would then be tested in a relevant biological assay to determine how the structural change affected its activity, thereby building a map of the dipeptide's pharmacophore.
Predictive Modeling (e.g., Machine Learning)
Predictive modeling, especially using machine learning algorithms, is increasingly being used to analyze complex biological data and predict the properties of molecules. nih.gov These models can be trained on large datasets of known compounds to learn the relationship between chemical structures and biological activities.
In the context of glutamate research, machine learning models have been developed to predict a patient's cognitive status based on plasma levels of D-glutamate, demonstrating the power of these algorithms in finding correlations in complex biological systems. nih.gov Other studies have used machine learning to analyze changes in the glutamatergic system in the post-mortem brains of schizophrenia patients to identify key molecular signatures of the disease. nih.gov
For this compound, a machine learning approach could be used to predict its biological properties. A model could be trained on a large database of dipeptides with known activities (e.g., binding affinities to a specific receptor). By inputting the structural features of this compound into the trained model, it could predict the dipeptide's activity, helping to prioritize it for further experimental testing.
Peptide Synthesis Methodologies for Research (e.g., Solid-Phase Peptide Synthesis (SPPS))
The synthesis of the dipeptide this compound (Valyl-Glutamic acid) for research purposes is predominantly achieved through chemical peptide synthesis methodologies, with Solid-Phase Peptide Synthesis (SPPS) being the most common and efficient approach. chem-soc.si Developed by R.B. Merrifield, SPPS allows for the stepwise assembly of an amino acid chain anchored to an insoluble polymer support, simplifying the purification process by allowing excess reagents and by-products to be washed away after each step. chem-soc.si
The fundamental principle of SPPS involves anchoring the C-terminal amino acid of the desired peptide to a solid resin. The peptide chain is then elongated in the C-to-N direction through sequential cycles of deprotection and coupling. For the synthesis of this compound, this process would typically involve anchoring a protected Glutamic acid (Glu) residue to the resin, followed by the coupling of a protected Valine (Val) residue.
Two primary chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. chem-soc.si The Fmoc/tBu-based strategy is widely used for research applications. acs.org In this method, the Nα-amino group of the growing peptide chain is protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups. For this compound synthesis, the side chain of Glutamic acid, which contains a carboxylic acid, is typically protected with a tert-butyl (OtBu) group to prevent unwanted side reactions. acs.org
A typical SPPS cycle for synthesizing this compound using Fmoc chemistry involves the following steps:
Resin Preparation : A suitable resin, such as a Rink amide resin or a pre-loaded Fmoc-Glu(OtBu)-Wang resin, is placed in a reaction vessel and swollen in a solvent like dimethylformamide (DMF). acs.orgnih.gov
Fmoc Deprotection : The Fmoc group on the resin-bound Glu is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the free amino group. acs.org
Washing : The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc by-products.
Coupling : The next amino acid, Fmoc-Val-OH, is "activated" and coupled to the free amino group of the resin-bound Glu. Activation is achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or combinations like diisopropylcarbodiimide (DIC) with OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt). chem-soc.siacs.org This forms the peptide bond between Valine and Glutamic acid.
Washing : The resin is again washed to remove excess reagents and by-products.
Cleavage and Deprotection : Once the synthesis is complete, the dipeptide is cleaved from the resin, and the side-chain protecting groups (like OtBu on Glu) are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers to prevent side reactions. chem-soc.sinih.gov
The crude peptide is then precipitated, washed, and purified, often using High-Performance Liquid Chromatography (HPLC). nih.gov
Table 1: Key Components in a Representative Fmoc-Based SPPS Cycle for this compound Synthesis
| Step | Component/Reagent | Purpose | Typical Example(s) |
| Solid Support | Resin | Insoluble anchor for the C-terminal amino acid. | Rink Amide PS-resin, SASRIN resin, Wang resin chem-soc.siacs.orgnih.gov |
| Nα-Protection | Protecting Group | Protects the N-terminal amino group during coupling. | Fmoc (9-fluorenylmethoxycarbonyl) chem-soc.sinih.gov |
| Side-Chain Protection (Glu) | Protecting Group | Prevents side-chain reactivity during synthesis. | OtBu (tert-butyl ester) acs.org |
| Deprotection Reagent | Base | Removes the Nα-Fmoc group. | 20% Piperidine in DMF acs.org |
| Coupling/Activation | Coupling Reagents | Facilitate the formation of the peptide bond. | DIC/OxymaPure, HATU/DIEA, DCC/HOBt chem-soc.siacs.org |
| Cleavage & Final Deprotection | Acid Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | 95% Trifluoroacetic acid (TFA) with scavengers nih.gov |
| Solvent | Solvent | Used for swelling the resin and washing. | DMF (Dimethylformamide), DCM (Dichloromethane) chem-soc.siacs.org |
Detailed Research Findings
SPPS has been instrumental in synthesizing various peptides containing the this compound sequence for diverse research applications. These studies often incorporate this compound as part of a larger peptide sequence to investigate biological structure and function.
Table 2: Examples of this compound Containing Peptides Synthesized via SPPS for Research
| Peptide Sequence | Synthesis Details | Research Focus | Reference |
| H-Phe-Leu-Glu-Glu-Val -OH | Synthesized on a protein (BSA) support using a cleavable linker and the Fmoc protecting scheme. Cleaved from the support with 95% TFA. | Development of a new method for SPPS where a protein acts as the solid support for generating sequence-specific antibodies. | nih.gov |
| H-Ser-Val -Glu -Gly-Ser-Cys-Gly-Phe-NH₂ | Synthesized on a Rink amide PS-resin using a standard Fmoc/tBu-based protocol. The Glu side chain was protected with OtBu. | Part of a larger, "inaccessible" human growth hormone (hGH)-derived peptide, demonstrating optimized synthesis strategies using pseudoprolines to overcome difficult sequences. | acs.org |
| E-Ser(C)-His(A)-Leu-Val -Glu (C)-... | Synthesized via side-chain attachment to the resin. | A process for preparing an insulin (B600854) B-chain, demonstrating an alternative SPPS attachment strategy. | google.com |
| (Gly-Pro-Hyp)₄-Gly-Pro-Pro-Gly-Val -Val -Gly-Glu -Gln-Gly-Glu -Gln-(Gly-Pro-Hyp)₄ | Assembled on NovaPEG Rink amide resin using an automated microwave-assisted peptide synthesizer with Fmoc chemistry. | Synthesis of collagen-model nanodiamond-peptide conjugates to study cellular activities and biomaterial interactions. | nih.gov |
Future Directions in Valine Glutamate Research
Elucidation of Undiscovered Physiological Roles
A primary objective for future research is to uncover the specific physiological functions of Val-Glu. Given the fundamental roles of its constituent amino acids, several promising avenues of investigation emerge. Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, crucial for synaptic plasticity, learning, and memory. wikipedia.org Valine is an essential branched-chain amino acid with key roles in metabolism and protein synthesis. technologynetworks.com The combination of these two molecules into a single dipeptide suggests several potential, yet undiscovered, roles.
Future research could focus on the following areas:
Neuromodulation: A significant area of inquiry is whether this compound can act as a signaling molecule within the central nervous system. It may function as a neuromodulator, potentially interacting with and altering the activity of glutamate (B1630785) receptors or transporters. wikipedia.org Investigating its ability to cross the blood-brain barrier and its effects on neuronal excitability and synaptic transmission are critical first steps.
Metabolic Signaling: Dipeptides are increasingly recognized for their roles in metabolic regulation. Research could explore whether this compound acts as a signaling molecule that reflects nutritional status, influencing pathways like glucose transport or lipid metabolism, similar to other bioactive peptides. researchgate.net Its presence in soybeans suggests a potential role in nutrient absorption or signaling in organisms that consume them.
Microbiome-Host Communication: The identification of this compound in Aeromonas veronii opens up the possibility that it serves as a signaling molecule in the complex communication network between the gut microbiota and the host organism. nih.gov Future studies could investigate its production by various gut microbes and its subsequent effects on host intestinal cells or immune responses.
Table 1: Potential Physiological Roles of this compound and Key Research Questions
| Potential Role | Description | Key Research Questions |
|---|---|---|
| Neuromodulator | Acts as a signaling molecule in the central nervous system, potentially modifying the activity of glutamate receptors or transporters. | - Does this compound cross the blood-brain barrier?
|
| Metabolic Signal | Functions as an intercellular or intracellular signal related to metabolic state, nutrient availability, or stress. | - How does this compound influence glucose uptake and insulin (B600854) sensitivity in metabolic tissues?
|
| Microbiome-Host Messenger | Serves as a chemical messenger produced by gut bacteria to communicate with and influence host physiology. | - Which species of gut bacteria produce this compound?
|
Advanced Characterization of Molecular Mechanisms
Once a physiological role for this compound is identified, the next frontier will be to delineate the precise molecular mechanisms through which it exerts its effects. This requires a detailed understanding of its interactions with cellular components such as receptors, enzymes, and transporters.
Key areas for mechanistic studies include:
Receptor-Ligand Interaction Studies: A critical step is to identify specific protein receptors that bind this compound. Given its structure, high-throughput screening against a panel of G protein-coupled receptors (GPCRs), particularly those known to bind peptides or amino acid derivatives, would be a logical starting point. mdpi.com Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify binding affinity and kinetics. For promising candidates, cryogenic electron microscopy (Cryo-EM) could resolve the high-resolution structure of the this compound-receptor complex, revealing the precise binding mode. researchgate.net
Enzymatic and Transporter Profiling: Understanding the metabolic fate and transport of this compound is essential. Research should focus on identifying the specific peptidases responsible for its degradation and the transporters (such as the PEPT family of peptide transporters) that facilitate its movement across cell membranes. This will provide crucial information about its bioavailability and duration of action in a physiological context.
Mapping Downstream Signaling Pathways: Upon binding to a receptor, this compound would initiate a cascade of intracellular events. After identifying a target receptor, established molecular biology techniques can be used to map these downstream pathways. This includes measuring second messengers (e.g., cAMP, Ca2+), assessing the phosphorylation status of key signaling proteins (e.g., kinases), and using reporter gene assays to measure changes in transcriptional activity.
Table 2: Methodologies for Characterizing this compound's Molecular Mechanisms
| Mechanism | Experimental Approach | Expected Outcome |
|---|---|---|
| Receptor Binding | Radioligand binding assays, Surface Plasmon Resonance (SPR), Cryo-EM. | Identification of specific receptors, quantification of binding affinity (Kd), and structural details of the interaction. researchgate.net |
| Metabolism & Transport | In vitro assays with recombinant peptidases and cell lines expressing specific transporters (e.g., PEPT1/2). | Identification of enzymes that cleave this compound and transporters responsible for its cellular uptake/efflux. |
| Signal Transduction | Western blotting for phosphorylated proteins, second messenger assays (cAMP, Ca2+), reporter gene assays. | Elucidation of the intracellular signaling cascades activated or inhibited by this compound binding to its receptor. |
Development of Novel Analytical and Computational Tools
Progress in understanding this compound is intrinsically linked to the development and application of advanced research tools. Future efforts will require both more sensitive methods for its detection and more powerful computational models to predict its behavior.
Novel Analytical Tools: The accurate quantification of this compound in complex biological matrices like plasma, cerebrospinal fluid, or tissue extracts is a significant challenge.
Advanced Mass Spectrometry: While mass spectrometry is the current standard, future work should focus on developing highly sensitive and high-throughput UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods. nih.govnih.gov These methods, utilizing stable isotope-labeled internal standards, will be crucial for establishing baseline physiological concentrations of this compound and detecting subtle changes in response to various stimuli.
Peptide-Based Biosensors: A major leap forward would be the creation of novel biosensors for the real-time detection of this compound. mdpi.com These could be electrochemical or fluorescent sensors functionalized with specific binding partners (e.g., aptamers or engineered proteins) that recognize this compound with high selectivity. biosynth.comoathpeptides.com Such tools would allow for dynamic monitoring of this compound levels in cell culture or even in vivo, providing unprecedented insight into its temporal and spatial dynamics.
Advanced Computational Tools: In silico approaches can accelerate the discovery process by predicting the interactions and properties of this compound, thereby guiding experimental work.
Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the conformational flexibility of the this compound dipeptide and its dynamic interactions with potential protein targets. nih.govmpg.de These simulations can model the process of this compound binding to a receptor's active site, helping to predict key interacting residues and the stability of the resulting complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a biological activity is confirmed, QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of this compound and its function. acs.orgacs.org By generating descriptors for the amino acid components, QSAR models can predict the activity of novel this compound derivatives, guiding the synthesis of analogues with enhanced potency, stability, or selectivity. frontiersin.orgresearchgate.net
Table 3: Advanced Tools for Future this compound Research
| Tool Type | Specific Tool/Technique | Application in this compound Research |
|---|---|---|
| Analytical | UPLC-MS/MS | Highly sensitive and specific quantification of this compound concentrations in diverse biological samples. nih.gov |
| Electrochemical/Fluorescent Biosensors | Real-time, dynamic measurement of this compound levels in vitro and potentially in vivo. mdpi.combiosynth.com | |
| Computational | Molecular Dynamics (MD) Simulations | Modeling the conformational dynamics of this compound and simulating its binding process to target receptors at an atomic level. nih.govcornell.edu |
| QSAR Modeling | Predicting the biological activity of this compound derivatives to guide the design of new molecules with improved properties. frontiersin.orgresearchgate.net |
Q & A
Q. What established methodologies are used to synthesize and characterize Val-Glu in laboratory settings?
this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or enzymatic ligation. SPPS involves sequential coupling of Fmoc-protected valine and glutamate residues on a resin, followed by cleavage and purification via reverse-phase HPLC . Characterization requires tandem mass spectrometry (MS/MS) for sequence validation and nuclear magnetic resonance (NMR) to confirm stereochemistry. Purity is quantified using HPLC with UV detection at 214 nm. Researchers must optimize reaction conditions (e.g., coupling reagents, temperature) to minimize side products .
Q. How is this compound’s structural stability assessed under varying pH conditions?
Stability studies use circular dichroism (CD) spectroscopy to monitor secondary structural changes and high-performance liquid chromatography (HPLC) to track degradation products. Buffered solutions at pH 2–12 are incubated with this compound at 37°C, with aliquots sampled at intervals. Data analysis includes kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Researchers must account for ionic strength and buffer composition, as these can influence peptide aggregation .
Q. What in vitro assays are used to study this compound’s biological activity?
Common assays include:
- Enzyme-linked immunosorbent assays (ELISAs) to measure receptor binding affinity.
- Cell viability assays (e.g., MTT) to assess cytotoxicity in cultured neurons or epithelial cells.
- Fluorescence polarization to study peptide-ligand interactions.
Controls should include scrambled-sequence peptides and vehicle-only treatments. Data interpretation requires normalization to baseline activity and statistical validation via ANOVA .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) profiles across studies?
Contradictions often arise from variability in experimental models (e.g., rodent vs. human cell lines) or assay sensitivity. A systematic approach includes:
- Meta-analysis of existing PK data, stratified by dosage, administration route, and model organism.
- Cross-validation using orthogonal methods (e.g., LC-MS vs. radioactive labeling).
- In silico modeling (e.g., PBPK simulations) to identify physiological variables affecting absorption.
Researchers should apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .
Q. What experimental designs mitigate confounding factors in this compound’s neuroprotective efficacy studies?
Key strategies include:
- Randomized block designs to control for inter-subject variability in animal models.
- Blinded sample processing to reduce observer bias.
- Multivariate regression to isolate this compound’s effects from endogenous glutamate fluctuations.
Ethical considerations: Use the minimum sample size required for statistical power, as per the 3Rs principle (Replacement, Reduction, Refinement) .
Q. How should researchers address reproducibility challenges in this compound’s molecular dynamics (MD) simulations?
Reproducibility issues often stem from force field inaccuracies or insufficient sampling time. Solutions include:
- Comparative MD runs with multiple force fields (e.g., AMBER, CHARMM).
- Enhanced sampling techniques (e.g., replica exchange MD) to explore conformational space.
- Open-data practices : Share simulation parameters and raw trajectories via repositories like Zenodo.
Peer validation through collaborative networks (e.g., crowdsourced MD challenges) is recommended .
Methodological Frameworks
What criteria define a well-formulated this compound research question?
A robust question must be:
- Specific : Narrowly scoped (e.g., “How does this compound modulate NMDA receptor kinetics in hippocampal neurons?”).
- Measurable : Quantifiable endpoints (e.g., IC₅₀ values, binding kinetics).
- Novel : Addresses gaps identified in systematic reviews (e.g., lack of in vivo degradation data).
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Q. How should researchers ethically communicate this compound findings with conflicting implications?
- Transparency : Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties).
- Contextualization : Differentiate preliminary results from validated conclusions.
- Collaboration : Engage interdisciplinary reviewers to assess clinical or ecological relevance.
Adhere to AGU ethical guidelines for public communication, ensuring analogies (e.g., “neuroprotective shield”) do not misrepresent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
